(5E)-1-(4-fluorobenzyl)-5-(2,3,4-trimethoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
1-(4-FLUOROBENZYL)-5-[(E)-1-(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE is a synthetic organic compound that belongs to the class of pyrimidinetriones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-FLUOROBENZYL)-5-[(E)-1-(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzylamine and 2,3,4-trimethoxybenzaldehyde.
Condensation Reaction: The key step involves a condensation reaction between 4-fluorobenzylamine and 2,3,4-trimethoxybenzaldehyde to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization with a suitable reagent, such as urea or thiourea, to form the pyrimidinetrione core.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation and cyclization reactions.
Optimization of Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Automated Purification Systems: Employing automated purification systems to ensure consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-FLUOROBENZYL)-5-[(E)-1-(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-FLUOROBENZYL)-5-[(E)-1-(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways involved in cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorobenzyl)-5-[(E)-1-(2,3,4-trimethoxyphenyl)methylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione
- 1-(4-Methylbenzyl)-5-[(E)-1-(2,3,4-trimethoxyphenyl)methylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione
Uniqueness
1-(4-FLUOROBENZYL)-5-[(E)-1-(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE is unique due to the presence of the fluorine atom, which can influence its chemical reactivity and biological activity. The trimethoxyphenyl group also contributes to its distinct properties compared to other similar compounds.
Properties
Molecular Formula |
C21H19FN2O6 |
---|---|
Molecular Weight |
414.4 g/mol |
IUPAC Name |
(5E)-1-[(4-fluorophenyl)methyl]-5-[(2,3,4-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C21H19FN2O6/c1-28-16-9-6-13(17(29-2)18(16)30-3)10-15-19(25)23-21(27)24(20(15)26)11-12-4-7-14(22)8-5-12/h4-10H,11H2,1-3H3,(H,23,25,27)/b15-10+ |
InChI Key |
CEWKFKPYOFPBLN-XNTDXEJSSA-N |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=C/2\C(=O)NC(=O)N(C2=O)CC3=CC=C(C=C3)F)OC)OC |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)CC3=CC=C(C=C3)F)OC)OC |
Origin of Product |
United States |
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